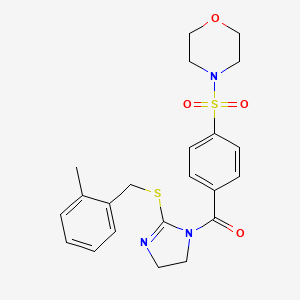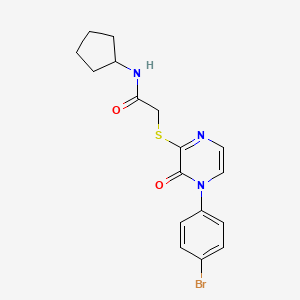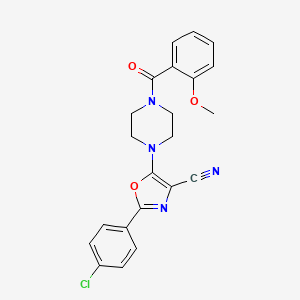
2-(4-Chlorophenyl)-5-(4-(2-methoxybenzoyl)piperazin-1-yl)oxazole-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 2-(4-Chlorophenyl)-5-(4-(2-methoxybenzoyl)piperazin-1-yl)oxazole-4-carbonitrile is a novel heterocyclic compound that has been derived from a series of chemical reactions starting with 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide. This compound is of interest due to its potential biological activities, particularly its inhibition of lipase and α-glucosidase enzymes, which are important targets in the treatment of conditions like obesity and diabetes .
Synthesis Analysis
The synthesis of this compound involves a multi-step process starting with the aforementioned acetohydrazide as the starting material. The process includes the formation of thiosemicarbazides, cyclization to triazole-thiones, and aminomethylation with formaldehyde and N-methyl/phenylpiperazine to produce Mannich bases. The synthesis route is characterized by the use of IR, 1H NMR, 13C NMR, elemental analysis, and mass spectral studies to confirm the structure of the synthesized compounds .
Molecular Structure Analysis
The molecular structure of related 1-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine derivatives has been studied using single crystal X-ray diffraction, which confirmed the structures. The piperazine ring in these structures adopts a chair conformation, which is a common feature in such compounds. The molecular structure is crucial for understanding the compound's reactivity and interaction with biological targets .
Chemical Reactions Analysis
The chemical reactivity of similar compounds has been explored through computational density functional theory (DFT) calculations, which help identify reactive sites for electrophilic and nucleophilic attacks. These studies are essential for predicting how the compound might interact with enzymes or other molecular targets, thereby influencing its biological activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structure. The intermolecular hydrogen bonds of the type C—H…O contribute to the crystal packing, which can affect the compound's solubility and stability. The Hirshfeld surface analysis provides insight into the nature of intermolecular contacts, with H…H interactions having a major contribution. These properties are important for the formulation and delivery of the compound as a potential therapeutic agent .
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activities : The compound has been investigated for its antimicrobial properties. A study by Bektaş et al. (2007) synthesized derivatives of this compound and screened them for antimicrobial activities, finding that some derivatives showed good or moderate activities against test microorganisms (Bektaş et al., 2007).
Synthesis and Characterization : The synthesis and structural characterization of similar compounds have been reported, as seen in the work by Wujec and Typek (2023), providing insights into the chemical properties and potential applications of these compounds (Wujec & Typek, 2023).
Crystallographic Analysis : A study by Swamy et al. (2020) focused on the crystallographic analysis of dihydrofuran carbonitrile derivatives, including this compound, showing coordinated compliance of chloro-methyl and bromo-methyl exchange rules, which is significant in understanding the compound's structural properties (Swamy et al., 2020).
Biological Activity : Deshmukh et al. (2017) explored the antibacterial screening of triazoles, thiadiazoles, and oxadiazoles containing a piperazine nucleus, highlighting the biological activity of these compounds (Deshmukh et al., 2017).
Antibacterial and Anticancer Potential : Bekircan et al. (2015) used a similar compound as a starting point for synthesizing derivatives and investigated their lipase and α-glucosidase inhibition, with implications for antibacterial and anticancer applications (Bekircan et al., 2015).
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)-5-[4-(2-methoxybenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN4O3/c1-29-19-5-3-2-4-17(19)21(28)26-10-12-27(13-11-26)22-18(14-24)25-20(30-22)15-6-8-16(23)9-7-15/h2-9H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFTOOHZSJHAJHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2CCN(CC2)C3=C(N=C(O3)C4=CC=C(C=C4)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

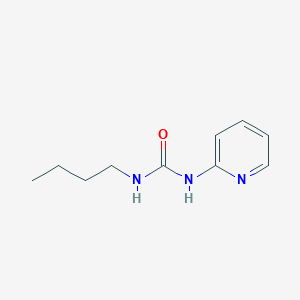


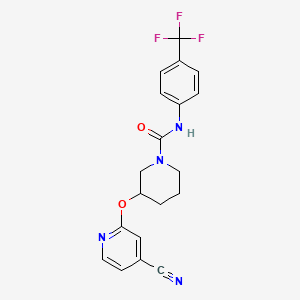
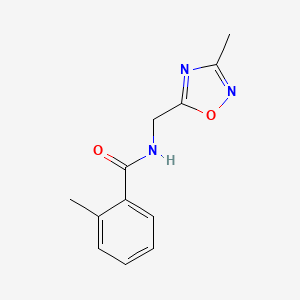
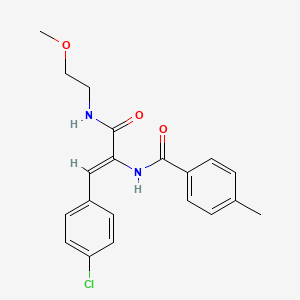
![2-[2-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-2-oxoethyl]pyridazin-3-one](/img/structure/B3000234.png)
![1'-(4-Methyl-3-nitrobenzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B3000236.png)
![2-[2-(Propan-2-yl)-1,3-thiazol-4-yl]acetonitrile](/img/structure/B3000237.png)
![[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B3000241.png)
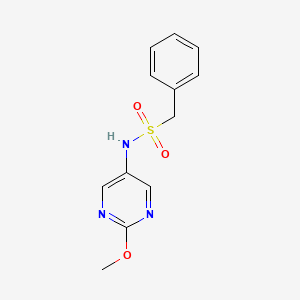
![5-Chloro-2-methoxy-N-[2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl]benzenesulfonamide](/img/structure/B3000244.png)
